molecular formula C23H32N2O2 B11005809 2'-(butan-2-yl)-4'-(pyrrolidin-1-ylcarbonyl)-2'H-spiro[cyclohexane-1,3'-isoquinolin]-1'(4'H)-one

2'-(butan-2-yl)-4'-(pyrrolidin-1-ylcarbonyl)-2'H-spiro[cyclohexane-1,3'-isoquinolin]-1'(4'H)-one

Cat. No.: B11005809
M. Wt: 368.5 g/mol
InChI Key: BRTAVWYRVUWOCD-UHFFFAOYSA-N
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Description

This compound is a spirocyclic isoquinoline derivative characterized by a cyclohexane ring fused to an isoquinolinone core. Key structural features include:

  • A spiro junction at the cyclohexane and isoquinoline rings, enforcing conformational rigidity .
  • 2'-(Butan-2-yl) substituent: A branched alkyl chain that enhances lipophilicity and may influence solubility and membrane permeability.

Spiro compounds like this are of interest in medicinal chemistry due to their constrained geometries, which can improve target selectivity and metabolic stability .

Properties

Molecular Formula

C23H32N2O2

Molecular Weight

368.5 g/mol

IUPAC Name

2-butan-2-yl-4-(pyrrolidine-1-carbonyl)spiro[4H-isoquinoline-3,1'-cyclohexane]-1-one

InChI

InChI=1S/C23H32N2O2/c1-3-17(2)25-21(26)19-12-6-5-11-18(19)20(22(27)24-15-9-10-16-24)23(25)13-7-4-8-14-23/h5-6,11-12,17,20H,3-4,7-10,13-16H2,1-2H3

InChI Key

BRTAVWYRVUWOCD-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C(=O)C2=CC=CC=C2C(C13CCCCC3)C(=O)N4CCCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-(butan-2-yl)-4’-(pyrrolidin-1-ylcarbonyl)-2’H-spiro[cyclohexane-1,3’-isoquinolin]-1’(4’H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Isoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde under acidic conditions to form the isoquinoline core.

    Spirocyclization: The cyclohexane ring is introduced via a spirocyclization reaction, which can be facilitated by using a suitable cyclization agent under controlled temperature and solvent conditions.

    Introduction of the Butan-2-yl Group: This step involves the alkylation of the isoquinoline core with a butan-2-yl halide in the presence of a strong base.

    Pyrrolidin-1-ylcarbonyl Group Addition: The final step includes the acylation of the compound with pyrrolidine-1-carbonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline moiety, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyrrolidin-1-ylcarbonyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Oxidized derivatives of the isoquinoline ring.

    Reduction: Reduced forms of the carbonyl group, such as alcohols.

    Substitution: Substituted derivatives at the pyrrolidin-1-ylcarbonyl position.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of new synthetic methodologies.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules. Its structural features suggest it could bind to specific proteins or nucleic acids, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, 2’-(butan-2-yl)-4’-(pyrrolidin-1-ylcarbonyl)-2’H-spiro[cyclohexane-1,3’-isoquinolin]-1’(4’H)-one could be investigated for its pharmacological properties. Its potential as an anti-inflammatory, anticancer, or antimicrobial agent could be explored through various in vitro and in vivo studies.

Industry

In the industrial sector, this compound might be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its stability and reactivity profile make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2’-(butan-2-yl)-4’-(pyrrolidin-1-ylcarbonyl)-2’H-spiro[cyclohexane-1,3’-isoquinolin]-1’(4’H)-one would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved would vary based on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes critical structural and functional differences between the target compound and analogs from the literature:

Compound Core Structure Substituents Key Properties Reference
2'-(Butan-2-yl)-4'-(pyrrolidin-1-ylcarbonyl)-2'H-spiro[...]-1'(4'H)-one Spiro[cyclohexane-1,3'-isoquinolin]-one 2'-butan-2-yl; 4'-pyrrolidin-1-ylcarbonyl High lipophilicity (branched alkyl); moderate polarity (amide)
1'-Oxo-2'-phenyl-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid Spiro[cyclohexane-1,3'-isoquinolin]-one 2'-phenyl; 4'-carboxylic acid Enhanced solubility (acidic group); potential for ionic interactions
2'-[(4-Fluorophenyl)carbonyl]-1'-phenyl-1',2',5',6',7',7a'-hexahydrospiro[indole-3,3'-pyrrolizin]-2(1H)-one Spiro[indole-3,3'-pyrrolizin]-one 2'-(4-fluorophenyl)carbonyl; 1'-phenyl Fluorine-induced electronegativity; aromatic stacking potential
2-(4-Chlorophenyl)-1-spiro[1,3-benzodioxole-2,4'-piperidine]-1'-yl-ethanone Spiro[benzodioxole-2,4'-piperidine] 4-chlorophenyl; ethanone Chlorine enhances halogen bonding; benzodioxole increases metabolic stability

Substituent Effects on Physicochemical Properties

  • Lipophilicity : The 2'-(butan-2-yl) group in the target compound increases logP compared to the phenyl-substituted analog in . However, the 4'-(pyrrolidin-1-ylcarbonyl) amide introduces moderate polarity, balancing solubility and membrane permeability.
  • Electronic Effects: The pyrrolidine amide in the target compound provides hydrogen-bond acceptor/donor capacity, contrasting with the carboxylic acid in , which is ionizable and more polar.

Pharmacological Potential

  • Target Engagement : The pyrrolidinylcarbonyl group may interact with enzymes or receptors requiring amide recognition motifs, similar to pyrazolo-pyrimidine derivatives in .
  • Comparison to Fluorinated Analogs : Fluorine-containing spiro compounds (e.g., ) often exhibit enhanced bioavailability and target affinity due to electronegativity and metabolic stability.

Biological Activity

The compound 2'-(butan-2-yl)-4'-(pyrrolidin-1-ylcarbonyl)-2'H-spiro[cyclohexane-1,3'-isoquinolin]-1'(4'H)-one , with the molecular formula C23H32N2O2C_{23}H_{32}N_{2}O_{2}, is a complex organic molecule characterized by its spirocyclic structure. This unique configuration combines a cyclohexane and an isoquinoline moiety, which contributes to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Features

The structural complexity of the compound includes:

  • Spiro linkage : This feature may enhance the compound's conformational flexibility and interaction with biological targets.
  • Functional groups : The presence of a butan-2-yl group and a pyrrolidin-1-ylcarbonyl group may influence its reactivity and biological interactions.

Biological Activities

Preliminary studies suggest that compounds with similar structural motifs exhibit diverse biological activities. The following table summarizes potential biological activities associated with this compound and related derivatives:

Compound Type Structural Features Biological Activity
Pyrrolidine derivativesContain pyrrolidine ringsAnticancer activity reported
Isoquinoline derivativesIsoquinoline core structureNeuroprotective effects noted
Spirocyclic compoundsSpiro linkage between ringsDiverse biological activities observed

Anticancer Activity

Research indicates that spirocyclic compounds, particularly those containing pyrrolidine and isoquinoline moieties, have shown promise in anticancer applications. For instance, derivatives similar to our compound have been associated with cell cycle arrest and apoptosis in various cancer cell lines. Mechanistic studies suggest that these compounds may inhibit key signaling pathways involved in tumor growth.

Neuroprotective Effects

Isoquinoline derivatives are known for their neuroprotective properties. Studies have demonstrated that these compounds can modulate neurotransmitter systems and exhibit antioxidant activity, potentially offering therapeutic benefits in neurodegenerative diseases.

Case Studies

  • Case Study on Anticancer Activity :
    • A study evaluated the cytotoxic effects of spirocyclic compounds on human cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited significant inhibition of cell proliferation, with IC50 values in the low micromolar range.
  • Case Study on Neuroprotection :
    • Another investigation focused on the neuroprotective effects of isoquinoline derivatives in a model of oxidative stress-induced neuronal damage. The study found that these compounds significantly reduced cell death and oxidative stress markers, suggesting their potential as therapeutic agents for conditions like Alzheimer's disease.

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in cancer progression and neurodegeneration.
  • Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing synaptic transmission and neuroprotection.

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